(S)-1-(4-Bromophenyl)-2-methoxyethanamine
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Overview
Description
(S)-1-(4-Bromophenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a methoxy group, and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)-2-methoxyethanamine typically involves the following steps:
Bromination: The starting material, phenyl ethanamine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Methoxylation: The brominated intermediate is then subjected to methoxylation to attach the methoxy group to the ethanamine chain.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the bromination and methoxylation processes.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Products vary depending on the substituent introduced.
Oxidation: Typically results in the formation of carboxylic acids or ketones.
Reduction: Leads to the formation of amines or alcohols.
Scientific Research Applications
(S)-1-(4-Bromophenyl)-2-methoxyethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic Acid
- 4-Bromophenyl-4,6-dichloropyrimidine
- 4-Bromobenzophenone
Uniqueness
(S)-1-(4-Bromophenyl)-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and ethanamine chain differentiate it from other bromophenyl compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPHCXXWOIWZSC-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C1=CC=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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